7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
“7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that features a quinazoline core, substituted with a phenyl-oxadiazole moiety and a phenylpropyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline core synthesis: This step might involve the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.
Final coupling: The phenylpropyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenylpropyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds often exhibit a range of biological activities and are used in medicinal chemistry.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Phenylpropyl derivatives: Commonly found in various bioactive molecules.
Uniqueness
The unique combination of the quinazoline core with the oxadiazole and phenylpropyl groups might confer distinct biological activities or chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H20N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c30-24-20-14-13-19(23-27-22(28-32-23)18-11-5-2-6-12-18)16-21(20)26-25(31)29(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31) |
InChI Key |
KMQVBWFHTSGHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |
Origin of Product |
United States |
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